molecular formula C24H33N5O4 B2582047 1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898434-79-2

1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2582047
CAS No.: 898434-79-2
M. Wt: 455.559
InChI Key: IMRXDSDTWHHXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that features a unique structure combining a pyridazine ring, a piperazine ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The general synthetic route includes:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable electrophiles.

    Attachment of the Trimethoxybenzoyl Group: This step involves the acylation of the piperazine ring with 3,4,5-trimethoxybenzoyl chloride under basic conditions.

    Formation of the Azepane Ring: The azepane ring can be synthesized through ring-closing reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
  • 1-(3,4,5-Trimethoxybenzyl)piperazine
  • tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate

Uniqueness

1-{6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-31-19-16-18(17-20(32-2)23(19)33-3)24(30)29-14-12-28(13-15-29)22-9-8-21(25-26-22)27-10-6-4-5-7-11-27/h8-9,16-17H,4-7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRXDSDTWHHXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.